molecular formula C12H12FNO3 B8499798 2-(1-ethyl-6-fluoro-4-hydroxy-1H-indol-3-yl)acetic acid

2-(1-ethyl-6-fluoro-4-hydroxy-1H-indol-3-yl)acetic acid

Cat. No. B8499798
M. Wt: 237.23 g/mol
InChI Key: MVKKUGJGMPNLSM-UHFFFAOYSA-N
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Patent
US08912220B2

Procedure details

Following the procedure used to prepare compound 8-7 (step 8 scheme 8), NaOH was replaced by KOH, compound 11-2 gave compound 11-3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
compound 11-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1C(OC)=C(Br)C=C(F)C=1N(C/C=C\C(OCC)=O)C(=O)C.[OH-].[Na+].[OH-].[K+].[CH2:28]([N:30]1[C:38]2[C:33](=[C:34]([OH:40])[CH:35]=[C:36]([F:39])[CH:37]=2)[C:32]([CH2:41][C:42]([O:44]C)=[O:43])=[CH:31]1)[CH3:29]>>[CH2:28]([N:30]1[C:38]2[C:33](=[C:34]([OH:40])[CH:35]=[C:36]([F:39])[CH:37]=2)[C:32]([CH2:41][C:42]([OH:44])=[O:43])=[CH:31]1)[CH3:29] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC(=C1OC)Br)F)N(C(C)=O)C\C=C/C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
compound 11-2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C=C(C2=C(C=C(C=C12)F)O)CC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=C(C2=C(C=C(C=C12)F)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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